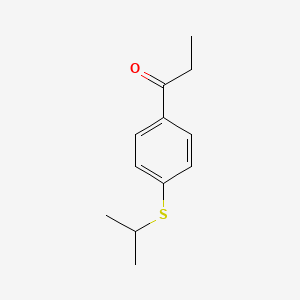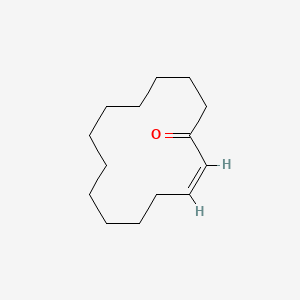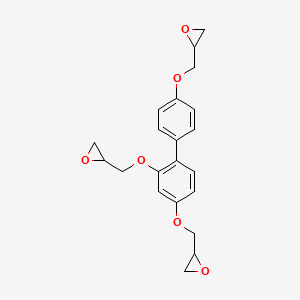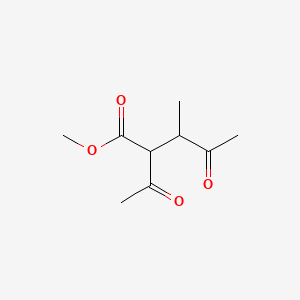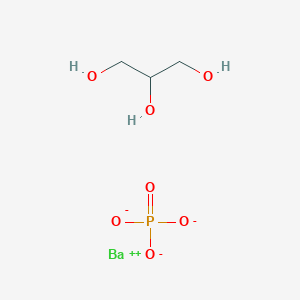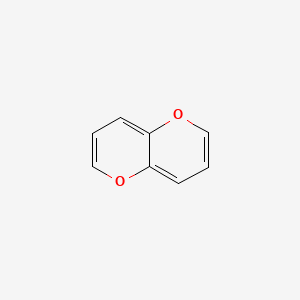
Pyrano(3,2-b)pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano(3,2-b)pyran is a heterocyclic compound characterized by a fused ring system containing two oxygen atoms. This compound and its derivatives have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable scaffold in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrano(3,2-b)pyran derivatives can be synthesized using a multicomponent reaction involving aromatic or aliphatic aldehydes, kojic acid, and malononitrile. This reaction is typically catalyzed by nano fluoroapatite doped with silicon and magnesium (Si-Mg-FA) and carried out in ethanol under reflux conditions . The process is advantageous due to its high yields, short reaction times, and simple workup procedures.
Industrial Production Methods: Industrial production of this compound derivatives often involves green synthesis techniques to minimize environmental impact. For instance, the use of ammonium acetate as a green catalyst in the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds has been reported . This method is eco-friendly and efficient, producing high yields without the need for toxic organic solvents.
Análisis De Reacciones Químicas
Types of Reactions: Pyrano(3,2-b)pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the this compound core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Pyrano(3,2-b)pyran and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Exhibits antibacterial and antioxidant properties, making it useful in biological studies.
Mecanismo De Acción
The mechanism of action of pyrano(3,2-b)pyran derivatives often involves interactions with biological macromolecules. For instance, the antibacterial activity is attributed to the compound’s ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The antioxidant properties are due to the compound’s ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Pyrano(2,3-b)pyran: Another fused ring system with similar biological activities.
Chromene Derivatives: These compounds share structural similarities and exhibit comparable pharmacological properties.
Benzopyran: Known for its wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness: Pyrano(3,2-b)pyran stands out due to its unique structural features that allow for diverse chemical modifications and its significant biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
255-30-1 |
|---|---|
Fórmula molecular |
C8H6O2 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
pyrano[3,2-b]pyran |
InChI |
InChI=1S/C8H6O2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H |
Clave InChI |
FROJLWAKACWVCV-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=CC=COC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


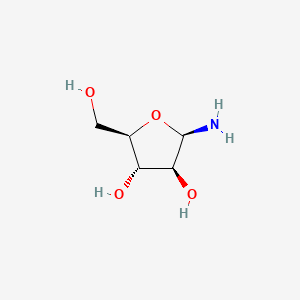

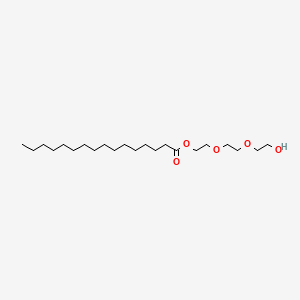
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
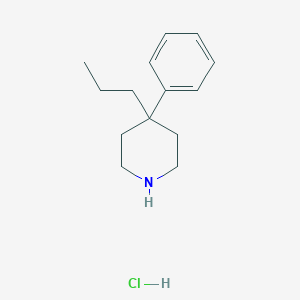
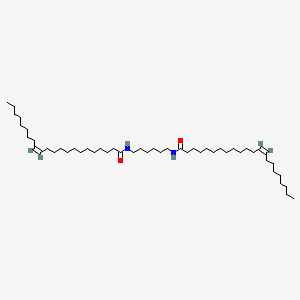
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
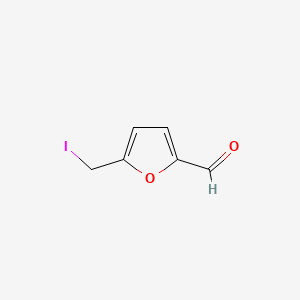
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
